

Technical Guide: Chemical Properties and Applications of Fmoc-N-methyl-PEG3-CH₂CH₂COOH

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Compound of Interest

Compound Name: Fmoc-N-methyl-PEG3-CH₂CH₂COOH

Cat. No.: B607506

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-PEG3-CH₂CH₂COOH is a heterobifunctional linker molecule integral to the advanced design of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on enabling researchers to effectively utilize this linker in their drug development workflows. The inclusion of an N-methyl group on the carbamate linkage offers distinct advantages, including enhanced stability and improved pharmacokinetic profiles of the resulting conjugates.

Core Chemical Properties

The core chemical properties of **Fmoc-N-methyl-PEG3-CH₂CH₂COOH** are summarized in the tables below. These properties are essential for understanding the molecule's behavior in chemical reactions and biological systems.

Table 1: General and Physicochemical Properties

Property	Value	Reference
Chemical Name	3-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]propionic acid	[1]
CAS Number	1807518-77-9	[1]
Molecular Formula	C25H31NO7	[2]
Molecular Weight	457.52 g/mol	[2]
Appearance	Typically exists as a solid at room temperature.	[1]
Purity	≥95%	[3]
Solubility	Soluble in DMSO and other common organic solvents. May require assistance for dissolution in aqueous solutions.	[4]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[4]

Table 2: Calculated Physicochemical Parameters

Property	Value	Reference
Density	1.2±0.1 g/cm ³	[1]
Boiling Point	597.4±45.0 °C at 760 mmHg	[1]
Flash Point	315.1±28.7 °C	[1]
LogP	3.51	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	7	[1]
Rotatable Bond Count	15	[1]

Applications in Drug Development

Fmoc-N-methyl-PEG3-CH₂CH₂COOH serves as a critical linker in the construction of ADCs and PROTACs. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection of the amine, enabling sequential conjugation, while the terminal carboxylic acid provides a handle for coupling to amine-containing molecules. The PEG3 (triethylene glycol) spacer enhances solubility and provides optimal spacing between the conjugated moieties.[3]

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The stability of the linker is paramount to prevent premature drug release in circulation. The N-methyl group in **Fmoc-N-methyl-PEG3-CH₂CH₂COOH** can contribute to increased enzymatic stability compared to its non-methylated counterpart, potentially leading to a wider therapeutic window.

Role in PROTACs

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are crucial for the efficient formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility and hydrophilicity of the PEG3 spacer in **Fmoc-N-methyl-PEG3-CH₂CH₂COOH** can be advantageous in achieving the optimal orientation for ubiquitination.

Experimental Protocols

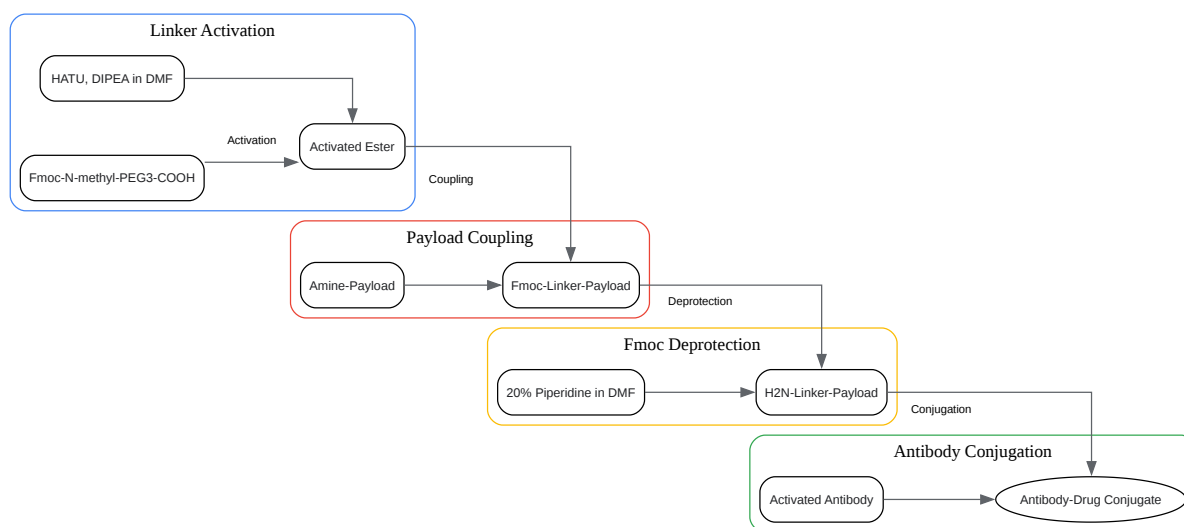
The following are generalized experimental protocols for the use of **Fmoc-N-methyl-PEG3-CH₂CH₂COOH** in the synthesis of ADCs and PROTACs. These should be considered as starting points and may require optimization based on the specific molecules being conjugated.

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the steps for conjugating a payload to an antibody using **Fmoc-N-methyl-PEG3-CH₂CH₂COOH**.

- Activation of the Carboxylic Acid:
 - Dissolve **Fmoc-N-methyl-PEG3-CH₂CH₂COOH** (1.5 eq) in anhydrous DMF.
 - Add a coupling agent such as HATU (1.5 eq) and a base like DIPEA (3.0 eq).
 - Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester.
- Coupling to an Amine-Containing Payload:
 - To the activated linker solution, add the amine-containing cytotoxic payload (1.0 eq).
 - Continue stirring at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC or LC-MS.
 - Upon completion, the crude product can be purified by flash chromatography.
- Fmoc Deprotection:
 - Dissolve the purified Fmoc-linker-payload conjugate in a solution of 20% piperidine in DMF.
 - Stir at room temperature for 30 minutes.
 - Remove the solvent under reduced pressure to obtain the deprotected linker-payload.

- Conjugation to the Antibody:
 - The deprotected linker-payload, now possessing a free amine, can be conjugated to a pre-activated antibody. For instance, if the antibody has been modified to contain an NHS ester, the amine of the linker-payload will react to form a stable amide bond.
 - The final ADC product is then purified using techniques such as size-exclusion chromatography (SEC) or protein A chromatography.



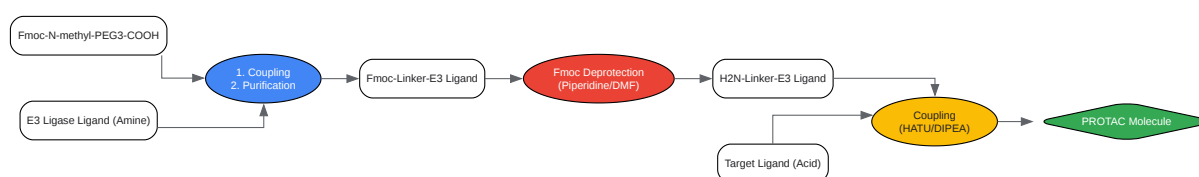
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Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

General Protocol for PROTAC Synthesis

This protocol provides a general framework for synthesizing a PROTAC molecule using **Fmoc-N-methyl-PEG3-CH₂CH₂COOH**.

- Coupling to the First Ligand (e.g., E3 Ligase Ligand):
 - Activate the carboxylic acid of **Fmoc-N-methyl-PEG3-CH₂CH₂COOH** as described in the ADC protocol (Step 1).
 - React the activated linker with an amine-functionalized E3 ligase ligand.
 - Purify the resulting Fmoc-linker-E3 ligand conjugate.
- Fmoc Deprotection:
 - Remove the Fmoc protecting group using 20% piperidine in DMF as described previously.
- Coupling to the Second Ligand (e.g., Target Protein Ligand):
 - The deprotected linker-E3 ligand conjugate now has a free amine.
 - This amine can be coupled to a target protein ligand that has been functionalized with a carboxylic acid. This coupling reaction is typically mediated by reagents like HATU or EDC/NHS.
 - The final PROTAC molecule is purified by preparative HPLC.

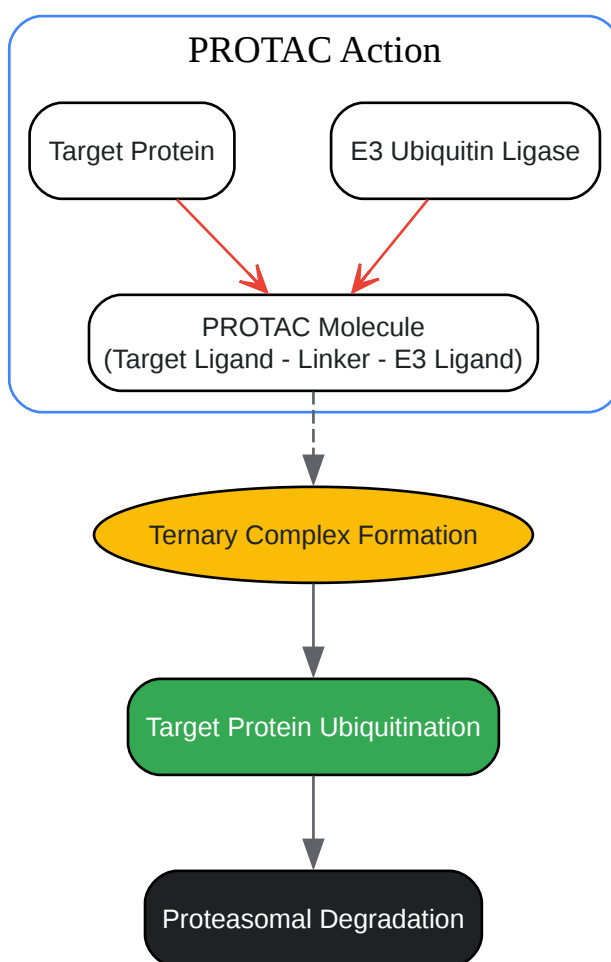


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Caption: General workflow for PROTAC synthesis.

Signaling Pathways and Logical Relationships

Fmoc-N-methyl-PEG3-CH₂CH₂COOH is a synthetic linker and does not directly participate in cellular signaling pathways. Its function is to covalently connect two or more molecular entities. The biological effect is a consequence of the properties of the conjugated molecules. The logical relationship in its application, for instance in a PROTAC, is to facilitate the proximity-induced ubiquitination and subsequent degradation of a target protein.



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Caption: Mechanism of action for a PROTAC molecule.

Conclusion

Fmoc-N-methyl-PEG3-CH₂CH₂COOH is a valuable tool for the construction of sophisticated bioconjugates. Its well-defined structure, coupled with the advantageous properties imparted by the N-methyl and PEG components, makes it a linker of choice for the development of next-generation targeted therapies. The provided protocols and diagrams serve as a foundation for researchers to incorporate this versatile linker into their synthetic strategies. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

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